![molecular formula C23H16N4O2 B2604467 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-00-4](/img/structure/B2604467.png)
8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolines . Quinolines are a group of heterocyclic aromatic organic compounds, which are important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with aryl amines and diketones or keto-aldehydes . These reactions typically result in the formation of an enamine intermediate, which is then heated in a strong acid to afford the quinoline .
Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific substitutions at various positions in the “8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” molecule would further define its structure.
Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including cross-coupling reactions with alkyl Grignard reagents, deoxygenation reactions, and reactions with amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on its specific structure. Quinolines generally have a molecular formula of C9H7N .
Scientific Research Applications
- 8-HQ derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- With the ongoing search for antiviral agents (including those for COVID-19), 8-HQ derivatives have shown promise. Their antiviral activity has been investigated, although further research is needed .
- 8-HQ derivatives exhibit antibacterial properties. Researchers have studied their impact on bacterial growth and viability .
- These compounds may modulate amyloid aggregation, oxidative stress, and neuroinflammation associated with Alzheimer’s pathology .
- These compounds can selectively bind to specific metal ions, affecting their behavior and reactivity .
- Beyond their biological roles, 8-HQ derivatives find applications in industrial processes. For instance, they are used as corrosion inhibitors, fluorescent dyes, and ligands in coordination chemistry .
Anticancer Properties
Antiviral Activity
Antibacterial Effects
Alzheimer’s Disease Research
Metal Chelation and Coordination Chemistry
Industrial Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-10-11-21-19(12-15)23-20(14-24-21)22(16-6-3-2-4-7-16)25-26(23)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUKEAXEFOSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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